molecular formula C24H22N2O3 B11447927 1-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

1-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11447927
M. Wt: 386.4 g/mol
InChI Key: VCQDVQLCSGLKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dimethylphenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethylphenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with 4-methoxybenzaldehyde, followed by cyclization with an appropriate reagent to form the quinazoline ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethylphenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of tetrahydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-Dimethylphenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(4-methoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C24H22N2O3/c1-16-8-9-17(2)18(14-16)15-25-22-7-5-4-6-21(22)23(27)26(24(25)28)19-10-12-20(29-3)13-11-19/h4-14H,15H2,1-3H3

InChI Key

VCQDVQLCSGLKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.